molecular formula C6H12ClNO2S B13946510 Ethyl thiazolidine-2-carboxylate hydrochloride

Ethyl thiazolidine-2-carboxylate hydrochloride

Cat. No.: B13946510
M. Wt: 197.68 g/mol
InChI Key: OYLMMQOHFPWGDX-UHFFFAOYSA-N
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Description

Ethyl thiazolidine-2-carboxylate hydrochloride is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, organic synthesis, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl thiazolidine-2-carboxylate hydrochloride can be synthesized through the reaction of cysteamine hydrochloride with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction typically takes place in a solvent like ethanol or water-ethanol mixture under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound often involve green chemistry approaches to improve yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Ethyl thiazolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives .

Scientific Research Applications

Ethyl thiazolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl thiazolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties .

Comparison with Similar Compounds

Uniqueness: Ethyl thiazolidine-2-carboxylate hydrochloride is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its versatility in synthesis and biological activities makes it a valuable compound in various fields of research .

Properties

Molecular Formula

C6H12ClNO2S

Molecular Weight

197.68 g/mol

IUPAC Name

ethyl 1,3-thiazolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C6H11NO2S.ClH/c1-2-9-6(8)5-7-3-4-10-5;/h5,7H,2-4H2,1H3;1H

InChI Key

OYLMMQOHFPWGDX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1NCCS1.Cl

Origin of Product

United States

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